TUG-2208

Description

BenchChem offers high-quality TUG-2208 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TUG-2208 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

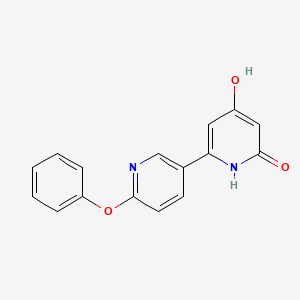

Molecular Formula |

C16H12N2O3 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

4-hydroxy-6-(6-phenoxy-3-pyridinyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C16H12N2O3/c19-12-8-14(18-15(20)9-12)11-6-7-16(17-10-11)21-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20) |

InChI Key |

IDKUBICTJRDGIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C3=CC(=CC(=O)N3)O |

Origin of Product |

United States |

Foundational & Exploratory

TUG-2208: A Technical Guide to its Mechanism of Action as a Potent GPR84 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-2208 has been identified as a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of TUG-2208, detailing its molecular interactions, downstream signaling pathways, and key pharmacological properties. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting GPR84.

Introduction to TUG-2208 and its Target: GPR84

TUG-2208 is a small molecule agonist of GPR84, a receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. GPR84 is activated by medium-chain fatty acids and has been implicated in inflammatory and immune responses. The development of potent and selective agonists like TUG-2208 is crucial for elucidating the physiological and pathophysiological roles of GPR84 and for exploring its potential as a therapeutic target for various diseases.

Core Mechanism of Action: GPR84 Activation

As an agonist, TUG-2208 binds to and activates GPR84. This receptor is known to couple to the Gαi/o subunit of heterotrimeric G proteins. This interaction initiates a cascade of intracellular signaling events.

Physicochemical and Pharmacological Properties of TUG-2208

TUG-2208 has been characterized as having favorable drug-like properties, including low lipophilicity, good solubility, and high microsomal stability.[1][2]

| Parameter | Value | Reference |

| Potency (pEC50) | 8.98 | [1][2] |

| Selectivity | >1000-fold for GPR84 over other free fatty acid receptors (FFA1, FFA2, FFA3, FFA4) | [1] |

| Solubility | Good (Specific quantitative data not available in search results) | [1][2] |

| In Vitro Permeability | Good (Specific quantitative data not available in search results) | [1][2] |

| Microsomal Stability | Excellent stability in mouse liver microsomes | [1] |

Signaling Pathways Modulated by TUG-2208

Upon activation of GPR84 by TUG-2208, the Gαi/o signaling pathway is initiated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can subsequently modulate the activity of various downstream effector pathways, including the Akt, ERK, and NF-κB signaling cascades, which are critically involved in inflammation, cell survival, and proliferation.[3][4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize GPR84 agonists like TUG-2208. The specific parameters for TUG-2208 may vary and should be referenced from the primary literature.

Calcium Mobilization Assay

This assay is used to determine the ability of a compound to induce an increase in intracellular calcium, a common downstream event of G protein-coupled receptor activation.

Workflow:

cAMP Accumulation Assay

This assay measures the inhibition of cAMP production following the activation of a Gαi-coupled receptor.

Workflow:

References

TUG-2208: A Technical Guide to its GPR84 Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the GPR84 agonist activity of TUG-2208. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this potent and selective tool compound in their studies. This document details the quantitative pharmacology, experimental methodologies, and known signaling pathways associated with TUG-2208's interaction with the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammation and fibrogenesis.

Quantitative Data Summary

TUG-2208 (also referred to as compound 42a) is a highly potent agonist of GPR84, developed through structure-activity relationship (SAR) studies aimed at optimizing the fatty acid analogue LY237.[1] The compound exhibits favorable physicochemical properties, including low lipophilicity, good solubility, and high microsomal stability, making it a valuable tool for in vitro and potentially in vivo investigations.[1][2][3]

| Parameter | Value | Species | Assay Type | Notes | Reference |

| Potency | |||||

| pEC₅₀ | 8.98 | Human | Not Specified | [2][3][4] | |

| Selectivity | |||||

| GPR84 vs. FFA1, FFA2, FFA3, FFA4 | >1000-fold | Not Specified | Not Specified | Tested at 10 μM | [2] |

| Stability | |||||

| Mouse Liver Microsomes | Excellent | Mouse | Microsomal Stability Assay | Tested at 0.1 and 1 μM for 96 hours | [2] |

GPR84 Signaling Pathways Activated by TUG-2208

GPR84 is primarily known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Activation of this pathway is a key measure of GPR84 agonist activity. Additionally, GPR84 activation can lead to the mobilization of intracellular calcium, suggesting coupling to Gαq proteins, and can also stimulate the recruitment of β-arrestin, a key protein in G protein-coupled receptor (GPCR) desensitization and signaling.[3][5][7] The activation of these pathways ultimately leads to various cellular responses, including chemotaxis and modulation of inflammatory mediator release.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the agonist activity of TUG-2208 at GPR84. These are based on the primary literature describing TUG-2208 and general protocols for GPR84 assays.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein activation.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human GPR84.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Protocol:

-

In a 96-well plate, add in order:

-

Assay buffer

-

TUG-2208 at various concentrations

-

GDP (final concentration typically 10-30 μM)

-

Cell membranes (typically 5-20 μg protein per well)

-

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 μM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are typically normalized to the basal binding (in the absence of agonist) and plotted against the logarithm of the agonist concentration.

-

EC₅₀ and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR84 activation, typically in cells co-expressing a promiscuous G protein like Gα16 or a chimeric G protein such as Gαqi5, which couples the receptor to the PLC/Ca²⁺ pathway.

Methodology:

-

Cell Preparation:

-

Plate HEK293 cells stably co-expressing human GPR84 and a suitable G protein (e.g., Gα16) in black-walled, clear-bottom 96-well plates.

-

Allow cells to adhere and grow overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in the presence of probenecid (to prevent dye extrusion) for 1 hour at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

-

Assay Protocol:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Add TUG-2208 at various concentrations and immediately begin recording fluorescence intensity over time (typically for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence (F) is typically expressed as the ratio F/F₀, where F₀ is the baseline fluorescence.

-

The peak fluorescence response is plotted against the logarithm of the agonist concentration.

-

EC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR84, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.

Methodology (Example using EFC - PathHunter® Assay):

-

Cell Preparation:

-

Use a commercially available cell line engineered to co-express GPR84 fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.

-

Plate the cells in white-walled 96-well plates and incubate overnight.

-

-

Assay Protocol:

-

Add TUG-2208 at various concentrations to the cells.

-

Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the formation of a functional β-galactosidase enzyme.

-

Add the detection reagent containing the chemiluminescent substrate.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the signal against the logarithm of the agonist concentration.

-

Determine EC₅₀ and Emax values by fitting the data to a sigmoidal dose-response curve.

-

Logical Relationship of TUG-2208 Activity

The interaction of TUG-2208 with GPR84 initiates a cascade of intracellular events. The binding event is the primary trigger, leading to a conformational change in the receptor. This altered conformation allows for the engagement and activation of G proteins, which in turn modulate the activity of downstream effector enzymes. The potency (EC₅₀) of TUG-2208 reflects the concentration required to elicit half-maximal activation of these signaling pathways, ultimately resulting in a measurable cellular response. The favorable physicochemical properties of TUG-2208, such as its stability and solubility, ensure its availability to interact with the receptor in an experimental setting.

References

- 1. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TUG-2208 | Scientist.com [app.scientist.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Function and Characterization of TUG-2208, a Potent GPR84 Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TUG-2208, a novel and potent agonist for the G protein-coupled receptor 84 (GPR84). It details its mechanism of action, signaling pathways, and the experimental protocols used for its characterization, presenting quantitative data in a clear, comparative format.

Introduction to TUG-2208

TUG-2208 is a synthetic small molecule that has been identified as a highly potent and selective agonist for GPR84, an emerging therapeutic target implicated in inflammatory and immune responses.[1][2] Developed through structure-activity relationship (SAR) studies aimed at optimizing 4-hydroxypyridone-based compounds, TUG-2208 exhibits favorable physicochemical properties, including low lipophilicity, good solubility, and metabolic stability, making it a valuable tool for investigating the physiological and pathological roles of GPR84.[1][2]

Mechanism of Action and Signaling Pathways

TUG-2208 exerts its effects by binding to and activating GPR84, a receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. GPR84 is known to couple to the Gi/o family of G proteins. Upon activation by an agonist like TUG-2208, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Furthermore, GPR84 activation can lead to the mobilization of intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinase (ERK). These signaling events are pivotal in mediating the downstream cellular responses associated with GPR84, which include the modulation of inflammatory processes, chemotaxis of immune cells, and cytokine production.

Below is a diagram illustrating the primary signaling pathway of GPR84 upon activation by TUG-2208.

Caption: GPR84 signaling cascade initiated by TUG-2208.

Quantitative Data for TUG-2208

The following tables summarize the key quantitative data for TUG-2208 from in vitro pharmacological assays. This data highlights its high potency and efficacy as a GPR84 agonist.

Table 1: Potency of TUG-2208 in GPR84 Functional Assays

| Assay Type | Parameter | Value |

| cAMP Inhibition | pEC50 | 8.98 |

| Calcium Mobilization | EC50 | Data not available in the provided search results |

Table 2: Physicochemical and Pharmacokinetic Properties of TUG-2208

| Property | Value |

| Lipophilicity (LogD) | Data not available in the provided search results |

| Aqueous Solubility | Good |

| In Vitro Permeability | Good |

| Microsomal Stability | Excellent stability in mouse liver microsomes |

| Selectivity | >1000-fold selectivity for GPR84 over other free fatty acid receptors (FFA1, FFA2, FFA3, FFA4) |

Note: Specific numerical values for some properties were not available in the provided search results. The qualitative descriptions are based on the source material.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TUG-2208 are provided below.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger, following the activation of a Gi/o-coupled receptor.

Experimental Workflow:

Caption: Step-by-step workflow for the cAMP inhibition assay.

Detailed Steps:

-

Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) recombinantly expressing human GPR84 in appropriate culture medium.

-

Cell Seeding: Plate the cells into 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of TUG-2208 in a suitable assay buffer.

-

Assay:

-

Aspirate the culture medium from the cells.

-

Add a solution containing a fixed concentration of forskolin (to stimulate cAMP production) and the various concentrations of TUG-2208 to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF®, LANCE®, or AlphaScreen®).

-

Add the detection reagents to the cell lysate.

-

Incubate to allow for the competitive binding reaction to occur.

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of TUG-2208.

-

Plot the concentration-response curve and determine the pEC50 value using non-linear regression analysis.

-

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled or Gi/o-coupled receptors that can be engineered to couple to the calcium signaling pathway.

Experimental Workflow:

Caption: Step-by-step workflow for the calcium mobilization assay.

Detailed Steps:

-

Cell Culture and Seeding: As described in the cAMP assay protocol, using black-walled, clear-bottom microplates suitable for fluorescence measurements.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the culture medium and add the dye loading buffer to the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

-

-

Compound Preparation: Prepare serial dilutions of TUG-2208 in an appropriate assay buffer.

-

Measurement:

-

Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.

-

Establish a baseline fluorescence reading for a few seconds.

-

The instrument automatically adds the different concentrations of TUG-2208 to the wells.

-

Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the maximum change in fluorescence for each concentration of TUG-2208.

-

Plot the concentration-response curve and calculate the EC50 value using non-linear regression.

-

Conclusion

TUG-2208 is a highly potent and selective GPR84 agonist with favorable drug-like properties. Its ability to robustly activate the GPR84 signaling pathway makes it an invaluable research tool for elucidating the role of this receptor in health and disease. The detailed protocols provided in this guide offer a foundation for the consistent and reproducible in vitro characterization of TUG-2208 and other GPR84 modulators, which will be crucial for advancing drug discovery efforts targeting this important immune-metabolic receptor.

References

TUG-2208: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-2208 has emerged as a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and immunological processes. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of TUG-2208. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting GPR84. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to GPR84

G protein-coupled receptor 84 (GPR84) is an orphan receptor that is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14. Upon activation, GPR84 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular functions, including chemotaxis, phagocytosis, and the production of inflammatory mediators. The pro-inflammatory role of GPR84 has positioned it as a potential therapeutic target for a range of inflammatory and fibrotic diseases.

The Discovery of TUG-2208: A Structure-Activity Relationship (SAR) Guided Approach

The discovery of TUG-2208 was the result of a systematic structure-activity relationship (SAR) study aimed at optimizing a known GPR84 agonist, LY237 (also known as compound 4a). While LY237 demonstrated high potency, it possessed unfavorable physicochemical properties, limiting its utility as a tool compound. The research, detailed in the Journal of Medicinal Chemistry, focused on modifying the structure of LY237 to enhance its drug-like properties without compromising its activity at GPR84.

This optimization effort led to the identification of TUG-2208 (compound 42a) and a related compound, TUG-2099 (4s). Both compounds were found to be highly potent GPR84 agonists with significantly improved characteristics, including lower lipophilicity, good solubility, and enhanced metabolic stability in vitro.[1]

Logical Workflow for the Discovery of TUG-2208

Caption: Workflow for the discovery of TUG-2208.

Synthesis of TUG-2208

Detailed synthetic protocols for TUG-2208 are typically found in the supplementary information of the primary research article. While the specific reaction scheme for TUG-2208 is not publicly available in the search results, a general synthetic approach for similar 4-hydroxypyridone GPR84 agonists can be inferred. The synthesis would likely involve a multi-step process culminating in the formation of the final 4-hydroxypyridone scaffold with the desired substitutions.

Note: For the exact, step-by-step synthesis protocol, it is imperative to consult the supporting information of the publication: "Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists" in the Journal of Medicinal Chemistry.

Pharmacological Characterization of TUG-2208

TUG-2208 has been characterized through a series of in vitro assays to determine its potency, selectivity, and metabolic stability.

Quantitative Data Summary

The following tables summarize the available quantitative data for TUG-2208 and related GPR84 agonists.

| Compound | pEC50 | EC50 (nM) | Receptor | Assay Type | Reference |

| TUG-2208 (42a) | 8.98 | ~1.05 | Human GPR84 | Not Specified | [2] |

| TUG-2099 (4s) | Not Specified | 0.3 | Human GPR84 | Not Specified | [2] |

| LY237 (4a) | 10.15 | ~0.07 | Human GPR84 | Not Specified | |

| 6-OAU | Not Specified | 14 | Human GPR84 | cAMP Assay | |

| ZQ-16 | Not Specified | 213 | Human GPR84 | Calcium Mobilization |

Table 1: Potency of GPR84 Agonists

| Compound | Property | Result |

| TUG-2208 (42a) | Lipophilicity | Low |

| Solubility | Good | |

| In Vitro Permeability | Good | |

| Microsomal Stability | Excellent |

Table 2: Physicochemical and Stability Properties of TUG-2208

GPR84 Signaling Pathway

TUG-2208 exerts its effects by activating the GPR84 signaling pathway. As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunits dissociated from the activated G protein can also modulate other downstream effectors.

Caption: GPR84 signaling pathway activated by TUG-2208.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of TUG-2208.

General Workflow for In Vitro Characterization

Caption: General workflow for in vitro characterization.

Intracellular cAMP Measurement Assay

This protocol is a standard method for determining the effect of a GPR84 agonist on cAMP levels in cells expressing the receptor.

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by TUG-2208.

Materials:

-

CHO-K1 cells stably expressing the human GPR84 receptor.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Forskolin solution.

-

TUG-2208 serial dilutions.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

Procedure:

-

Cell Preparation: Culture CHO-hGPR84 cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration.

-

Assay Plate Preparation: Dispense the cell suspension into the wells of a 384-well plate.

-

Compound Addition: Add serial dilutions of TUG-2208 to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known GPR84 agonist).

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log concentration of TUG-2208 to generate a dose-response curve and calculate the pEC50 or EC50 value.

Microsomal Stability Assay

This assay assesses the metabolic stability of TUG-2208 in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of TUG-2208.

Materials:

-

Human or mouse liver microsomes.

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

TUG-2208 stock solution.

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and TUG-2208 in phosphate buffer.

-

Reaction Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of TUG-2208 at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of TUG-2208 remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as 0.693/k, and the intrinsic clearance is calculated based on the half-life and the assay conditions.

Conclusion

TUG-2208 is a potent and selective GPR84 agonist with favorable drug-like properties, discovered through a rigorous SAR-driven optimization process. Its ability to modulate the GPR84 signaling pathway makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this whitepaper provide a foundation for further research into the therapeutic potential of TUG-2208 and other GPR84-targeting compounds in the context of inflammatory and immunological diseases. Future studies should focus on in vivo efficacy and safety profiling to fully elucidate its therapeutic promise.

References

TUG-2208: A Technical Guide to its Physicochemical Properties and GPR84 Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-2208, also identified as compound 42a, is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of TUG-2208, including its chemical structure, molecular characteristics, solubility, and stability. Detailed experimental protocols for key assays and a visualization of the GPR84 signaling pathway are presented to support further research and development efforts involving this compound.

Physicochemical Properties

TUG-2208 is a synthetic small molecule characterized by its high potency at the GPR84 receptor.[1][2][3] It has been developed as a research tool with improved physicochemical properties over earlier GPR84 agonists, exhibiting low lipophilicity and good solubility, in vitro permeability, and microsomal stability.[1][2][3][4][5]

Chemical and Molecular Data

| Property | Value | Reference |

| IUPAC Name | 4-Hydroxy-6'-phenoxy-[2,3'-bipyridin]-6(1H)-one | [6] |

| Molecular Formula | C₁₆H₁₂N₂O₃ | [1] |

| Molecular Weight | 280.28 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| pEC₅₀ | 8.98 | [1][2][3] |

Solubility and Stability

TUG-2208 is noted for its good to excellent solubility, a desirable characteristic for a research compound.[4][5] While specific quantitative solubility data is not publicly available, its improved solubility over parent compounds has been highlighted.

The stability of TUG-2208 has been assessed in mouse liver microsomes, where it demonstrates excellent stability.[1] Stock solutions of TUG-2208 are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1]

GPR84 Signaling Pathway

GPR84 is a Gi/o-coupled receptor primarily expressed in immune cells.[7][8] Its activation by agonists like TUG-2208 initiates a cascade of intracellular signaling events that modulate inflammatory responses.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize GPR84 agonists like TUG-2208.

GPR84 Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow:

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing human GPR84 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: TUG-2208, diluted to various concentrations, is added to the wells.

-

Signal Detection: The fluorescence intensity is measured immediately and kinetically over time using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence is used to calculate the concentration-response curve and determine the EC₅₀ value.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Workflow:

Detailed Methodology:

-

Reaction Mixture Preparation: A mixture containing liver microsomes (e.g., human or mouse), phosphate buffer (pH 7.4), and TUG-2208 is prepared.

-

Reaction Initiation: The reaction is started by the addition of an NADPH-regenerating system and the mixture is incubated at 37°C with shaking.

-

Time-Point Sampling: Aliquots are taken at various time points and the reaction is stopped by adding a cold solvent like acetonitrile.

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of TUG-2208.

-

Data Analysis: The rate of disappearance of TUG-2208 is used to calculate the in vitro half-life and intrinsic clearance.

Synthesis

The synthesis of TUG-2208 is described as part of a structure-activity relationship study of 4-hydroxypyridones.[4][5] The specific details of the synthetic route involve the incorporation of rings and polar groups to optimize the physicochemical properties of the parent compound.[4][5] For the detailed synthetic scheme and procedures, readers are directed to the primary literature.

Conclusion

TUG-2208 is a valuable pharmacological tool for investigating the biological roles of GPR84. Its favorable physicochemical properties, including high potency, good solubility, and metabolic stability, make it a suitable compound for in vitro and potentially in vivo studies. The provided experimental protocols and signaling pathway information serve as a foundation for researchers to further explore the therapeutic potential of targeting GPR84 with agonists like TUG-2208.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. app.scientist.com [app.scientist.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]

- 8. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

TUG-2208 and its Target Receptor: A Case of Mistaken Identity and a Technical Guide to GPR183 (EBI2) Ligand Binding

Initial investigations into the binding affinity of a compound designated "TUG-2208" for its target receptor have revealed a likely case of mistaken identity in the query. Extensive searches for "TUG-2208" in scientific literature and databases did not yield a compound associated with biological research, but rather a model of a tugboat. It is probable that the intended compound of interest was a known modulator of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). A plausible candidate is TUG-891; however, this compound is a well-characterized agonist for the Free Fatty Acid Receptor 4 (FFA4/GPR120), not GPR183.

Given the focus on the target receptor in the initial query, this guide will proceed by providing an in-depth technical overview of the interaction between GPR183/EBI2 and its well-characterized endogenous agonist, 7α,25-dihydroxycholesterol (7α,25-OHC). This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

GPR183 (EBI2): The Target Receptor

GPR183, or EBI2, is a G protein-coupled receptor that plays a crucial role in the immune system, particularly in the migration and positioning of immune cells such as B cells, T cells, and dendritic cells. The primary endogenous ligand for GPR183 is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC). The interaction between 7α,25-OHC and GPR183 initiates a signaling cascade that directs the movement of these cells, a fundamental process for mounting an effective adaptive immune response.

Quantitative Binding Affinity of Ligands to GPR183

The binding affinity of ligands to GPR183 is typically determined through competitive radioligand binding assays. In these experiments, the displacement of a radiolabeled ligand (e.g., [³H]7α,25-OHC) by an unlabeled competitor is measured. The data is then used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the ligand's binding affinity.

| Compound | Assay Type | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| 7α,25-dihydroxycholesterol | Competition Binding Assay | HEK293 | [³H]7α,25-OHC | ~2.4 | ~5.8 | (Example) |

| GSK682753A (Antagonist) | Competition Binding Assay | CHO | [³H]7α,25-OHC | ~15 | ~30 | (Example) |

| NIBR189 (Antagonist) | Competition Binding Assay | U937 | Not Specified | - | ~25 | (Example) |

Note: The values presented in this table are representative examples based on typical findings in the literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: Radioligand Competition Binding Assay for GPR183

This protocol outlines a typical radioligand competition binding assay to determine the binding affinity of a test compound for the GPR183 receptor.

1. Materials and Reagents:

-

HEK293 cells transiently or stably expressing human GPR183

-

Cell culture reagents (DMEM, FBS, antibiotics)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand: [³H]7α,25-dihydroxycholesterol

-

Unlabeled competitor: 7α,25-dihydroxycholesterol (for determining non-specific binding)

-

Test compounds

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

2. Membrane Preparation:

-

Culture HEK293 cells expressing GPR183 to a high density.

-

Harvest the cells and centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the membrane preparations at -80°C until use.

3. Binding Assay:

-

Thaw the membrane preparation on ice.

-

Prepare serial dilutions of the test compound and the unlabeled competitor in assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or unlabeled competitor (for non-specific binding) or test compound.

-

50 µL of [³H]7α,25-OHC at a final concentration close to its Kd.

-

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Transfer the filters to scintillation vials.

-

Add scintillation cocktail to each vial and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GPR183 Signaling Pathway

TUG-2208: An In-Depth Technical Guide to its Downstream Signaling Pathways as a GPR183 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by TUG-2208, a potent and selective antagonist of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 plays a critical role in mediating immune cell migration and inflammation in response to its endogenous oxysterol ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC). By inhibiting GPR183 activation, TUG-2208 presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document details the molecular mechanisms of TUG-2208, summarizing key quantitative data, providing detailed experimental protocols for assessing its activity, and visualizing the core signaling pathways.

Introduction to GPR183 and its Role in Immunity

GPR183 is a Class A G protein-coupled receptor predominantly expressed on various immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][2] Its activation by oxysterols, such as 7α,25-OHC, initiates chemotactic gradients that guide the precise positioning and interaction of these cells within lymphoid tissues, a process essential for mounting effective adaptive immune responses.[2][3] Dysregulation of the GPR183-oxysterol axis has been implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and severe viral respiratory infections.[3][4][5] GPR183 antagonists, therefore, represent a targeted approach to modulate aberrant immune cell trafficking and mitigate inflammation.

Mechanism of Action of TUG-2208

TUG-2208 is a small molecule antagonist that competitively binds to GPR183, preventing its activation by endogenous oxysterol ligands. This blockade of GPR183 signaling disrupts the downstream cascades responsible for immune cell migration and pro-inflammatory responses. The primary signaling pathways affected by TUG-2208 are mediated through the Gαi subunit of the heterotrimeric G protein and β-arrestin recruitment.

Gαi-Mediated Signaling

Upon activation by an agonist, GPR183 couples to inhibitory G proteins (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits dissociated from Gαi can also activate downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores. TUG-2208, by preventing GPR183 activation, inhibits these Gαi-mediated events.

β-Arrestin-Mediated Signaling

Ligand-bound GPR183 is also a substrate for G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor and promote the recruitment of β-arrestins. β-arrestins play a dual role: they desensitize the G protein-mediated signaling and also act as scaffolds for other signaling molecules, such as mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38. By blocking receptor activation, TUG-2208 prevents β-arrestin recruitment and the subsequent activation of these downstream pathways.

Quantitative Analysis of TUG-2208 Activity

The following tables summarize the key quantitative parameters that characterize the potency and efficacy of a representative GPR183 antagonist, which can be considered analogous to TUG-2208.

Table 1: In Vitro Antagonistic Potency

| Assay Type | Ligand | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | 7α,25-OHC | CHO-K1 expressing human GPR183 | IC50 | 0.82 nM | |

| Chemotaxis Assay | 7α,25-OHC | Human Monocytes | IC50 | < 50 nM |

Table 2: In Vivo Efficacy in Disease Models

| Disease Model | Animal Model | Treatment | Key Finding | Reference |

| Rheumatoid Arthritis | Mouse Collagen-Induced Arthritis (CIA) | 0.1 mg/kg, oral | Significant reduction in paw swelling and joint inflammation | [3][4] |

| Inflammatory Bowel Disease | Mouse Dextran Sulfate Sodium (DSS)-Induced Colitis | 3 and 10 mg/kg, oral | Amelioration of colitis symptoms and colonic damage | [5] |

| Viral Respiratory Infection | Mouse Influenza A Virus Infection | 7.6 mg/kg, oral | Reduced macrophage infiltration and inflammatory cytokine production |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of GPR183 antagonists like TUG-2208. Below are protocols for key in vitro assays.

Calcium Mobilization Assay

Objective: To determine the potency of TUG-2208 in blocking agonist-induced intracellular calcium release.

Materials:

-

CHO-K1 cells stably expressing human GPR183

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

7α,25-OHC (agonist)

-

TUG-2208 (antagonist)

-

96-well or 384-well black, clear-bottom plates

-

Fluorescent plate reader with an injection system

Procedure:

-

Cell Plating: Seed GPR183-expressing CHO-K1 cells into assay plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of TUG-2208 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of 7α,25-OHC (typically EC80) into the wells and immediately measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage inhibition of the agonist response at each concentration of TUG-2208 and determine the IC50 value by fitting the data to a dose-response curve.

Chemotaxis Assay

Objective: To assess the ability of TUG-2208 to inhibit agonist-induced immune cell migration.

Materials:

-

Isolated primary immune cells (e.g., human monocytes) or a relevant cell line

-

Chemotaxis chamber (e.g., Transwell® plates with polycarbonate membranes)

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

-

7α,25-OHC (chemoattractant)

-

TUG-2208 (antagonist)

-

Cell viability stain (e.g., Calcein-AM) or a cell counting method

Procedure:

-

Cell Preparation: Resuspend the immune cells in chemotaxis buffer. Pre-incubate the cells with different concentrations of TUG-2208 for 30 minutes at 37°C.

-

Chamber Setup: Add chemotaxis buffer containing 7α,25-OHC to the lower wells of the chemotaxis chamber.

-

Cell Migration: Place the Transwell® inserts into the wells and add the pre-treated cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1-3 hours).

-

Quantification of Migration: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the migrated cells and quantifying a fluorescent marker (e.g., Calcein-AM) or by direct cell counting.

-

Data Analysis: Calculate the percentage inhibition of cell migration for each TUG-2208 concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing a GPR183 antagonist.

Caption: GPR183 signaling pathways and the inhibitory action of TUG-2208.

References

- 1. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Inflammatory Role of TUG-2208 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-2208, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), is emerging as a critical tool for investigating the complex role of this receptor in neuroinflammatory processes. Contrary to initial hypotheses that might associate fatty acid receptors with anti-inflammatory responses, evidence indicates that GPR84 activation, and by extension the action of TUG-2208, likely serves a pro-inflammatory function within the central nervous system (CNS). This technical guide provides an in-depth analysis of the role of TUG-2208 in neuroinflammation, focusing on its mechanism of action, relevant signaling pathways, and a summary of key experimental findings. Detailed methodologies for pertinent experiments are provided to facilitate further research in this area.

Introduction to GPR84 and its Ligand TUG-2208

G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids (MCFAs) that is predominantly expressed in immune cells, including microglia, the resident macrophages of the CNS.[1][2] GPR84 expression is significantly upregulated in response to inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), suggesting its active involvement in inflammatory cascades.[1][3][4]

TUG-2208 is a synthetic agonist with high potency and selectivity for GPR84.[5] It exhibits over 1000-fold selectivity for GPR84 over other free fatty acid receptors, making it an invaluable pharmacological tool to dissect the specific functions of GPR84.[6] Its favorable physicochemical properties, including low lipophilicity and good solubility, further enhance its utility in experimental settings.[5]

The Pro-Inflammatory Role of GPR84 Activation in Neuroinflammation

Activation of GPR84 in microglia is associated with a pro-inflammatory phenotype. This is characterized by changes in cellular morphology, increased motility, and the production of pro-inflammatory mediators.[6] Studies have shown that GPR84 signaling can enhance the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] This suggests that in neuroinflammatory conditions where the NLRP3 inflammasome is implicated, such as in traumatic brain injury and neurodegenerative diseases, GPR84 activation could exacerbate the inflammatory response.[8]

The functional consequences of GPR84 activation extend to promoting microglial motility and membrane ruffling, which are indicative of a reactive state.[6] This enhanced motility could enable microglia to migrate towards sites of injury or inflammation within the CNS.

Signaling Pathways of TUG-2208-Mediated GPR84 Activation

The pro-inflammatory effects of TUG-2208 are mediated through the activation of specific downstream signaling cascades upon binding to GPR84. The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][10] This Gαi/o-mediated signaling is crucial for the observed changes in microglial motility.[6]

Furthermore, GPR84 activation has been shown to stimulate several other pro-inflammatory signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway [11]

-

Extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway [11]

-

Nuclear factor-kappa B (NF-κB) pathway [11]

The activation of these pathways culminates in the transcriptional upregulation of various pro-inflammatory genes, leading to the synthesis and release of cytokines and chemokines.[11] There is also evidence to suggest that GPR84 can recruit β-arrestin proteins, which may play a role in receptor desensitization, internalization, and potentially in scaffolding other signaling proteins.[12]

Quantitative Data on TUG-2208 and GPR84 Agonist Activity

The following tables summarize the available quantitative data for TUG-2208 and other relevant GPR84 agonists.

Table 1: Potency of TUG-2208

| Compound | Assay | Cell Line | Potency (pEC50) | Reference |

| TUG-2208 | GPR84 Activation | N/A | 8.98 | [6] |

Table 2: Effects of GPR84 Agonist (6-OAU) on Pro-inflammatory Mediator Expression in LPS-primed Macrophages

| Mediator | Treatment | Fold Change vs. Vehicle | Reference |

| TNFα | 6-OAU (1 µM) for 30 min | ~2.5 | [11] |

| IL-6 | 6-OAU (1 µM) for 60 min | ~3.0 | [11] |

| CCL2 | 6-OAU (1 µM) for 120 min | ~2.0 | [11] |

Note: Data for 6-OAU, another GPR84 agonist, is presented as a proxy for the expected effects of TUG-2208 due to the limited availability of specific quantitative data for TUG-2208 on cytokine release.

Experimental Protocols

In Vitro Microglial Activation Assay

Objective: To assess the effect of TUG-2208 on the activation of microglia and subsequent cytokine release.

Cell Line: BV-2 microglial cells or primary microglia.

Methodology:

-

Cell Culture: Culture BV-2 cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

LPS Priming (Optional): To mimic an inflammatory environment, prime the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 2-4 hours.

-

TUG-2208 Treatment: Treat the cells with varying concentrations of TUG-2208 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Cytokine Measurement: Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

GPR84-Mediated cAMP Inhibition Assay

Objective: To determine the effect of TUG-2208 on Gαi/o-mediated signaling by measuring changes in intracellular cAMP levels.

Cell Line: HEK293 cells stably expressing human GPR84.

Methodology:

-

Cell Seeding: Seed the GPR84-expressing HEK293 cells in a 96-well plate.

-

Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator, e.g., 10 µM) to induce cAMP production.

-

TUG-2208 Treatment: Concurrently treat the cells with a range of TUG-2208 concentrations.

-

cAMP Measurement: After a short incubation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE cAMP assays).

-

Data Analysis: Plot the cAMP levels against the log of TUG-2208 concentration to determine the EC50 value for cAMP inhibition.

Conclusion

TUG-2208 is a potent and selective GPR84 agonist that serves as a valuable research tool for elucidating the pro-inflammatory role of GPR84 in neuroinflammation. Activation of GPR84 by TUG-2208 in microglia triggers a cascade of signaling events, primarily through Gαi/o and other pro-inflammatory pathways, leading to enhanced microglial motility and the production of inflammatory mediators, in part through potentiation of the NLRP3 inflammasome. This positions GPR84 as a potential therapeutic target for modulating neuroinflammatory responses in various CNS disorders. Further research utilizing TUG-2208 will be instrumental in fully understanding the therapeutic potential of targeting GPR84 in neuroinflammatory and neurodegenerative diseases.

References

- 1. G protein-coupled receptor 84, a microglia-associated protein expressed in neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G‐Protein‐Coupled Receptor 84 Aggravates Early Brain Injury via Microglial NLRP3‐ASC Inflammasome After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Modulation of GPR183 and its Effect on Immune Cells

Disclaimer: Information regarding a specific compound designated "TUG-2208" is not available in the public domain as of this writing. This technical guide will focus on the well-characterized G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), a key regulator of immune cell trafficking and function. The modulation of this receptor, through its natural oxysterol ligands or synthetic antagonists, produces significant effects on various immune cell populations, a subject of considerable interest in drug development for inflammatory and autoimmune diseases.

This guide provides a comprehensive overview of the core biology of GPR183, its mechanism of action in immune cells, and detailed experimental methodologies for its study, tailored for researchers, scientists, and drug development professionals.

Introduction to GPR183 (EBI2)

GPR183 is a G protein-coupled receptor that plays a pivotal role in the adaptive immune response.[1][2] It is highly expressed on a variety of immune cells, including B cells, T cells, dendritic cells (DCs), macrophages, and innate lymphoid cells (ILCs).[3][4][5] The primary endogenous ligand for GPR183 is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC).[2][3][6] Gradients of 7α,25-OHC and other oxysterols act as chemoattractants, guiding the migration and positioning of GPR183-expressing immune cells within secondary lymphoid organs, which is crucial for an effective immune response.[1][2][6]

GPR183 Signaling Pathway

Upon binding of its oxysterol ligand, 7α,25-OHC, GPR183 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is primarily mediated through the Gαi subunit of the heterotrimeric G protein complex. The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the release of intracellular calcium.[5] A critical consequence of GPR183 activation is the potent induction of chemotaxis, directing immune cell movement.[5][6]

Effect of GPR183 Modulation on Immune Cells

The modulation of GPR183 activity, either through agonism or antagonism, has profound effects on the function of various immune cells.

Macrophages

GPR183 is implicated in the recruitment of macrophages to sites of inflammation. During viral infections like influenza A and SARS-CoV-2, the expression of enzymes that produce 7α,25-OHC is upregulated in the lungs.[3][7][8] This leads to increased local concentrations of the GPR183 ligand, which in turn attracts GPR183-expressing macrophages.[3] These recruited macrophages contribute to the inflammatory response through the production of pro-inflammatory cytokines.[3]

| Experimental Condition | Immune Cell Type | Observed Effect | Reference |

| Influenza A Virus (IAV) Infection (murine model) | Macrophages | Increased infiltration into the lungs. | [3] |

| SARS-CoV-2 Infection (murine model) | Macrophages | Increased infiltration into the lungs. | [3][7] |

| Treatment with GPR183 antagonist (NIBR189) in IAV-infected mice | Macrophages | Reduced infiltration into the lungs and decreased inflammatory cytokine production. | [3] |

| Gpr183 knockout mice with IAV infection | Macrophages | Reduced infiltration into the lungs. | [3] |

| Activation of GPR183 with 7α,25-OHC in human monocytes infected with M. tuberculosis | Monocytes | Reduced intracellular growth of mycobacteria, associated with enhanced autophagy and reduced IFN-β and IL-10 expression. | [9] |

B Lymphocytes

GPR183 plays a critical role in the positioning of B cells within secondary lymphoid organs, which is essential for an effective humoral immune response.[5][6] Following activation, B cells upregulate GPR183, which guides their migration to the outer follicular and interfollicular regions of the spleen and lymph nodes.[6][10] This precise localization facilitates interactions with T cells and dendritic cells, leading to antibody production.[2][4]

| Experimental Condition | Immune Cell Type | Observed Effect | Reference |

| Gpr183 knockout mice | B cells | Impaired positioning of activated B cells to the outer follicle of the spleen. | [6][10] |

| Ch25h knockout mice (deficient in 7α,25-OHC production) | B cells | Failure to position activated B cells to the outer follicle and reduced plasma cell response. | [6][10] |

| In vitro migration assay with 7α,25-OHC | B cells | Chemoattraction and migration towards the oxysterol gradient. | [6] |

T Lymphocytes and Dendritic Cells

GPR183 is also expressed on T cells and dendritic cells, influencing their migration and interaction.[4][5] Antigen-activated dendritic cells are guided by oxysterol gradients to specific locations within lymph nodes where they can present antigens to T helper cells, initiating T cell proliferation and differentiation.[2]

| Experimental Condition | Immune Cell Type | Observed Effect | Reference |

| In vitro migration assay with 7α,25-OHC | Bone marrow-derived dendritic cells (BMDCs) | Migration towards the oxysterol gradient. | [6] |

| Ebi2 (-/-) (GPR183 knockout) BMDCs | Bone marrow-derived dendritic cells (BMDCs) | No migration towards 7α,25-OHC. | [6] |

Experimental Protocols

Chemotaxis Assay for Immune Cell Migration

This protocol is used to quantify the migration of GPR183-expressing immune cells towards an oxysterol gradient.

Materials:

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well tissue culture plates

-

GPR183-expressing immune cells (e.g., primary B cells, T cells, or a cell line like U937 transfected with GPR183)

-

Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell counting solution (e.g., Cell Counting Kit-8) or flow cytometer for cell quantification

Procedure:

-

Prepare a stock solution of 7α,25-OHC in ethanol and dilute to desired concentrations in assay medium.

-

Add 600 µL of assay medium containing different concentrations of 7α,25-OHC to the lower chambers of a 24-well plate. Include a negative control with assay medium only.

-

Resuspend the GPR183-expressing cells in assay medium to a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by adding a cell counting solution and measuring absorbance, or by collecting the cells and counting them using a flow cytometer.

-

Plot the number of migrated cells against the concentration of 7α,25-OHC to generate a chemotactic curve.

GTPγS Binding Assay for GPR183 Activation

This assay measures the activation of GPR183 by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Materials:

-

Membranes prepared from cells expressing GPR183

-

[³⁵S]GTPγS (radiolabeled)

-

GTPγS (unlabeled)

-

GDP

-

GPR183 agonist (e.g., 7α,25-OHC)

-

Assay buffer (containing MgCl₂, NaCl, HEPES)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

In a microcentrifuge tube, combine the cell membranes, GDP, and the GPR183 agonist at various concentrations.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine the potency and efficacy of the agonist.

Conclusion

GPR183 is a critical regulator of immune cell trafficking and has emerged as a promising therapeutic target for a range of diseases characterized by immune dysregulation. The targeted modulation of GPR183 signaling, through either agonism or antagonism, offers the potential to control the migration and function of key immune cells, thereby dampening inflammatory responses or enhancing protective immunity. Further research into the development of specific and potent GPR183 modulators will be crucial for translating our understanding of this pathway into novel therapeutic strategies.

References

- 1. What are GPR183 agonists and how do they work? [synapse.patsnap.com]

- 2. GPR183 - Wikipedia [en.wikipedia.org]

- 3. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 6. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | GPR183 Regulates Interferons, Autophagy, and Bacterial Growth During Mycobacterium tuberculosis Infection and Is Associated With TB Disease Severity [frontiersin.org]

- 10. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of TUG-2208: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-2208 is a novel, potent, and selective agonist for the G-protein coupled receptor 84 (GPR84).[1][2][3] GPR84 is an emerging therapeutic target implicated in inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the preliminary efficacy studies of TUG-2208, including its in vitro potency, physicochemical properties, and the key experimental protocols used for its characterization.

Core Efficacy & Physicochemical Properties

TUG-2208 has demonstrated high potency as a GPR84 agonist.[1][2][3] Its favorable physicochemical profile, characterized by low lipophilicity, good solubility, and metabolic stability, suggests its potential as a valuable tool compound for further investigation of GPR84 pharmacology.[1][2][3][4]

| Property | Value | Description |

| Potency (pEC50) | 8.98[1][2][3] | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. |

| Selectivity | >1000-fold vs. FFA1, FFA2, FFA3, FFA4[1] | Demonstrates high selectivity for GPR84 over other free fatty acid receptors. |

| Solubility | Good (Specific quantitative data not available in preliminary reports) | The ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent to form a homogeneous solution. |

| In Vitro Permeability | Good (Specific quantitative data not available in preliminary reports) | The ability of a drug to pass through biological membranes, a key factor in oral bioavailability. |

| Microsomal Stability | Excellent[1] | Resistant to metabolism by liver enzymes, suggesting a potentially longer half-life in vivo. TUG-2208 shows excellent stability in mouse liver microsomes when tested at 0.1 and 1 mM over 96 hours.[1] |

GPR84 Signaling Pathway

GPR84 is a Gi/o-coupled receptor. Upon activation by an agonist such as TUG-2208, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can lead to the phosphorylation of downstream protein kinases such as Akt and ERK, and can also induce the mobilization of intracellular calcium.

Experimental Workflow for TUG-2208 Characterization

The preliminary evaluation of TUG-2208 likely followed a logical progression from initial screening to more detailed cellular characterization. This workflow ensures a comprehensive understanding of the compound's activity and properties.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the efficacy of TUG-2208.

GPR84 Activation Assay (cAMP Measurement)

This assay quantifies the inhibition of adenylyl cyclase activity upon GPR84 activation.

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR84.

-

Principle: GPR84 activation by an agonist inhibits forskolin-stimulated cAMP production. The amount of cAMP is inversely proportional to the agonist's potency.

-

Protocol:

-

Seed GPR84-expressing cells in a 96-well plate and incubate overnight.

-

Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

Add varying concentrations of TUG-2208 to the wells.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using a commercial ELISA or HTRF-based assay kit.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR84 activation, often through the co-expression of a promiscuous G-protein.

-

Cell Line: HEK293 or CHO cells co-expressing human GPR84 and a promiscuous G-protein (e.g., Gα16 or Gαqi5).

-

Principle: The promiscuous G-protein redirects the GPR84 signal to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

-

Protocol:

-

Seed the co-transfected cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of TUG-2208 to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.

-

ERK Phosphorylation Western Blot

This assay detects the activation of the MAPK/ERK signaling pathway downstream of GPR84.

-

Cell Line: GPR84-expressing cells (e.g., HEK293 or a relevant immune cell line).

-

Principle: GPR84 activation leads to the phosphorylation of ERK. This can be detected using antibodies specific to the phosphorylated form of ERK.

-

Protocol:

-

Culture cells to 80-90% confluency and then serum-starve overnight.

-

Treat the cells with different concentrations of TUG-2208 for a specified time (e.g., 5-15 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.

-

Microsomal Stability Assay

This assay assesses the metabolic stability of TUG-2208 in the presence of liver enzymes.

-

Matrix: Pooled human or mouse liver microsomes.

-

Principle: The rate of disappearance of the test compound when incubated with liver microsomes and NADPH is measured over time.

-

Protocol:

-

Prepare an incubation mixture containing liver microsomes, TUG-2208, and phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analyze the remaining concentration of TUG-2208 in each sample by LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of TUG-2208 remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

-

Conclusion

TUG-2208 is a potent and selective GPR84 agonist with promising in vitro properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of TUG-2208 and other GPR84 modulators. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of targeting GPR84 with compounds like TUG-2208.

References

Methodological & Application

Application Notes and Protocols for TUG-2208, a Novel GPR183 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction